(1R,2R)-2-Azidocyclobutan-1-ol (1R,2R)-2-Azidocyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 72333-42-7
VCID: VC4314262
InChI: InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m1/s1
SMILES: C1CC(C1N=[N+]=[N-])O
Molecular Formula: C4H7N3O
Molecular Weight: 113.12

(1R,2R)-2-Azidocyclobutan-1-ol

CAS No.: 72333-42-7

Cat. No.: VC4314262

Molecular Formula: C4H7N3O

Molecular Weight: 113.12

* For research use only. Not for human or veterinary use.

(1R,2R)-2-Azidocyclobutan-1-ol - 72333-42-7

Specification

CAS No. 72333-42-7
Molecular Formula C4H7N3O
Molecular Weight 113.12
IUPAC Name (1R,2R)-2-azidocyclobutan-1-ol
Standard InChI InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m1/s1
Standard InChI Key FTEOHLCBBQBZIT-QWWZWVQMSA-N
SMILES C1CC(C1N=[N+]=[N-])O

Introduction

(1R,2R)-2-Azidocyclobutan-1-ol is a cyclic organic compound featuring a cyclobutane ring with an azide group at the 2-position and a hydroxyl group at the 1-position. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of complex molecules through azide-alkyne cycloaddition reactions or as a precursor for the synthesis of nitrogen-containing heterocycles.

Despite the lack of specific literature directly focused on (1R,2R)-2-Azidocyclobutan-1-ol, understanding its properties and potential applications can be inferred from related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of (1R,2R)-2-Azidocyclobutan-1-ol typically involves the introduction of an azide group into a cyclobutane derivative. This can be achieved through nucleophilic substitution reactions or by using azide sources such as sodium azide (NaN₃) in the presence of a suitable leaving group.

While specific synthesis routes for this compound are not detailed in the literature, related compounds often involve multi-step syntheses starting from readily available cyclobutane derivatives.

Applications and Potential Uses

  • Click Chemistry: The azide group in (1R,2R)-2-Azidocyclobutan-1-ol makes it a suitable partner for click chemistry reactions, particularly the azide-alkyne Huisgen cycloaddition. This reaction can be used to form complex molecules with high efficiency and specificity.

  • Heterocycle Synthesis: Azides can be reduced to amines, which can then be used to form nitrogen-containing heterocycles. This makes (1R,2R)-2-Azidocyclobutan-1-ol a potential precursor for synthesizing biologically active compounds.

  • Pharmaceutical Intermediates: Cyclobutane derivatives are found in various pharmaceuticals due to their unique structural properties. (1R,2R)-2-Azidocyclobutan-1-ol could serve as an intermediate in the synthesis of novel drugs.

Safety and Handling

Azides are generally considered hazardous due to their potential explosiveness. Handling (1R,2R)-2-Azidocyclobutan-1-ol requires caution, and it should be stored and manipulated in a manner that minimizes risk.

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